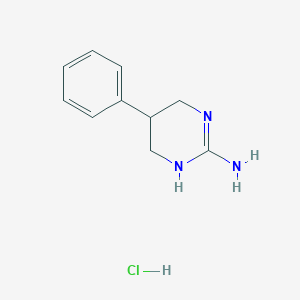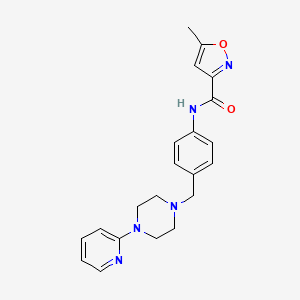
6-Methoxy-1H-indol-2-carboxamid
Übersicht
Beschreibung
6-Methoxy-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
Target of Action
6-Methoxy-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to form hydrogen bonds with various enzymes and proteins, which often results in the inhibition of their activity . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, highly lipophilic compounds, like some indole derivatives, can diffuse through lipid-rich bilayers, potentially affecting their bioavailability .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1H-indole-2-carboxamide, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable candidate for treatment development . It has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
The synthesis of 6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 6-methoxyindole with appropriate carboxylating agents. One common method includes the use of 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid group, followed by the addition of ammonia or hydrazine hydrate to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
1H-Indole-2-carboxamide: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
6-Amino-1H-indole-2-carboxamide:
5-Methoxy-1H-indole-2-carboxamide: The position of the methoxy group can influence the compound’s reactivity and interactions with biological targets
Eigenschaften
IUPAC Name |
6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJWIQUKHASFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine](/img/structure/B2463903.png)


![N-(2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2463910.png)
![3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2463911.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)



![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
